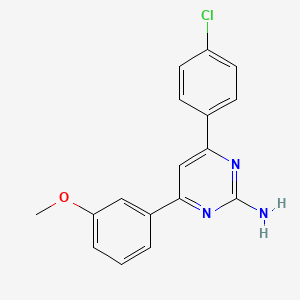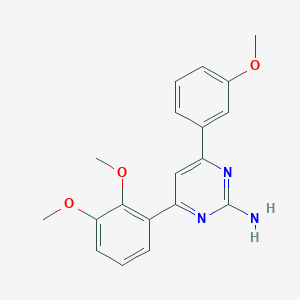
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-MPMP, is a pyrimidine derivative that has been studied extensively for its potential applications in scientific research. It is a heterocyclic compound with a unique structure and a wide range of potential applications. 4-MPMP has been used in a variety of biological and chemical experiments, and has shown promise in a variety of different fields.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in scientific research. It has been used as a model compound in a variety of biological and chemical experiments, including studies on enzyme inhibition, drug metabolism, and protein-ligand interactions. It has also been used as an intermediate in the synthesis of other compounds, such as pyrrolizidine alkaloids.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with enzymes and other biological molecules, resulting in changes in their activity. It is also believed to interact with proteins, resulting in changes in their structure and function.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied extensively for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to interact with certain proteins, resulting in changes in their structure and function. Additionally, it has been shown to affect the expression of certain genes, resulting in changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and its structure is relatively stable. Additionally, it is a relatively small molecule, making it easy to manipulate and work with in experiments. However, it is also important to note that 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not a natural compound, and its effects on biological systems may be unpredictable. Therefore, caution should be taken when using it in experiments.
Orientations Futures
The potential applications of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine are vast and varied. Future studies could focus on its mechanism of action, its potential effects on biochemical and physiological processes, and its potential use in drug development. Additionally, further studies could explore the potential applications of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in the synthesis of other compounds, such as pyrrolizidine alkaloids. Finally, studies could explore the potential uses of 4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, with the most common being a multi-step synthesis process involving the reaction of 3-methylphenylacetic acid, 3-methoxyphenylacetic acid, and pyridine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium chloride. The resulting product is then purified by recrystallization and characterized by spectroscopy.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-5-3-6-13(9-12)16-11-17(21-18(19)20-16)14-7-4-8-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJJAVUCXEHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














